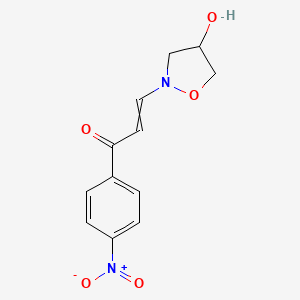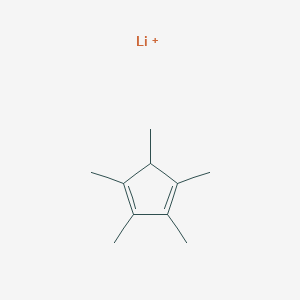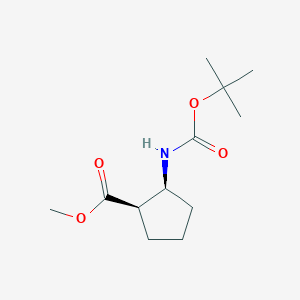![molecular formula C16H13N3 B11726569 8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)
8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline typically involves the condensation reaction between 8-hydrazinylquinoline and benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The phenylmethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Hydrazine or amine derivatives of quinoline.
Substitution: Quinoline derivatives with substituted phenylmethylidene groups.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound has shown potential as a ligand for metal complexes, which can be used in biological assays and imaging.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline involves its interaction with specific molecular targets. For instance, as an antischistosomal agent, it inhibits the cathepsin B1 enzyme in Schistosoma mansoni, disrupting the parasite’s nutrition and leading to its death . The compound’s hydrazone group allows it to form stable complexes with metal ions, which can be utilized in various biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-[2-(phenylmethylidene)hydrazin-1-yl]quinoline: A similar compound with a chloro substituent on the quinoline ring.
8-[2-(1H-indol-3-yl)methylidene]hydrazin-1-yl]quinoline: A derivative with an indole group instead of a phenyl group.
Uniqueness
8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline is unique due to its specific hydrazone linkage and the presence of a phenylmethylidene group. This structure imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable metal complexes and its potential as an antischistosomal agent highlight its versatility and significance in scientific research.
Propriétés
Formule moléculaire |
C16H13N3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
N-(benzylideneamino)quinolin-8-amine |
InChI |
InChI=1S/C16H13N3/c1-2-6-13(7-3-1)12-18-19-15-10-4-8-14-9-5-11-17-16(14)15/h1-12,19H |
Clé InChI |
KVBAKISPEJCLJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)


![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)
![3-[4-(Dimethylamino)phenyl]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11726505.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)


![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![2-(ethylsulfanyl)-5-{[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl}-1-methyl-1H-imidazole](/img/structure/B11726540.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)

